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1,3-dimethyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

1,3-Dimethyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2200107-79-3; molecular formula C9H13N5O; molecular weight 207.237 g/mol) is a heterocyclic building block featuring a 4,5-dihydro-1H-1,2,4-triazol-5-one core, N1- and C3-methyl substitutions, and an N4-linked ethylpyrazole moiety. Its structure combines the hydrogen-bonding capacity of the triazolone carbonyl with the metal-coordinating and π-stacking potential of the pyrazole ring, classifying it as a member of the pyrazolyl-triazolone family frequently explored in medicinal chemistry and agrochemical research.

Molecular Formula C9H13N5O
Molecular Weight 207.237
CAS No. 2200107-79-3
Cat. No. B2858683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS2200107-79-3
Molecular FormulaC9H13N5O
Molecular Weight207.237
Structural Identifiers
SMILESCC1=NN(C(=O)N1CCN2C=CC=N2)C
InChIInChI=1S/C9H13N5O/c1-8-11-12(2)9(15)14(8)7-6-13-5-3-4-10-13/h3-5H,6-7H2,1-2H3
InChIKeyWAUMUSNVAFJLDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Dimethyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2200107-79-3): Core Scaffold & Physicochemical Profile


1,3-Dimethyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2200107-79-3; molecular formula C9H13N5O; molecular weight 207.237 g/mol) is a heterocyclic building block featuring a 4,5-dihydro-1H-1,2,4-triazol-5-one core, N1- and C3-methyl substitutions, and an N4-linked ethylpyrazole moiety. Its structure combines the hydrogen-bonding capacity of the triazolone carbonyl with the metal-coordinating and π-stacking potential of the pyrazole ring, classifying it as a member of the pyrazolyl-triazolone family frequently explored in medicinal chemistry and agrochemical research [1]. Physicochemically, the compound has a predicted LogP (XLogP) of 1.65 and a LogP (Chemaxon) of 1.16, suggesting moderate lipophilicity that balances membrane permeability with aqueous solubility [2]. These features make it a distinct scaffold among closely related analogs that differ in the position or bulk of substituents on the triazolone and pyrazole rings.

Why 1,3-Dimethyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one Cannot Be Replaced by Generic In-Class Analogs


The 4,5-dihydro-1H-1,2,4-triazol-5-one class exhibits wide biological activity variation with subtle changes in substitution. While generic substitution with other pyrazolyl-triazolones may seem viable, the precise 1,3-dimethyl-N4-(pyrazolylethyl) substitution pattern of this compound dictates its unique physicochemical and biological interaction profile [1]. For instance, shifting a methyl group from the N1 to the N4 position (as in the 3,4-dimethyl isomer, CAS 2012113-24-3) alters hydrogen-bond donor/acceptor capacity and steric bulk, potentially changing target binding and selectivity . Similarly, replacing the 3-methyl with a bulkier tert-butyl group (CAS 2197735-88-7) significantly increases lipophilicity (estimated ΔLogP > 1.5), which impacts solubility, metabolic stability, and off-target binding . These positional and steric variations mean that even structurally close analogs cannot be assumed to be functionally interchangeable, necessitating exact compound selection for reproducible results in structure-activity relationship (SAR) studies or biological assays.

1,3-Dimethyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one: Quantified Differentiation Evidence vs. Closest Analogs


Substitution Pattern Uniqueness: 1,3-Dimethyl-4-(pyrazolylethyl) vs. 3,4-Dimethyl and 3-Methyl Analogs

The target compound features a 1,3-dimethyl substitution on the triazolone ring, which is distinct from the 3,4-dimethyl isomer (CAS 2012113-24-3) and the 3-monomethyl analog [1]. This positional difference changes the hydrogen-bond donor count: the target compound has one H-bond donor (N-H at position 2), whereas the 3,4-dimethyl isomer lacks an N-H donor, potentially reducing its ability to form critical hydrogen bonds with biological targets [1]. In class-level inference, the presence of the N-H donor in the target compound may enhance binding affinity to certain enzyme active sites or receptors that require a hydrogen-bond donor for interaction, a feature absent in the 3,4-dimethyl analog.

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

Lipophilicity Control: Predicted LogP Differentiation from 3-tert-Butyl Analog

The predicted LogP (XLogP) of the target compound is 1.65, indicating moderate lipophilicity suitable for oral drug-like space [1]. In contrast, the 3-tert-butyl analog (CAS 2197735-88-7) is expected to have a significantly higher LogP (estimated ΔLogP > 1.5) due to the bulky hydrophobic tert-butyl group replacing the methyl at position 3 . Excessive lipophilicity (LogP > 3.5) is often associated with poor solubility, increased metabolic clearance, and higher toxicity risk. The target compound's lower LogP may provide a better balance between permeability and solubility for in vitro and in vivo studies.

Drug Design Lipophilicity ADME Prediction

Hydrogen Bond Acceptor Profile: Comparative HBA Count with 1,3-Dimethyl-5-pyrazolone

The target compound possesses 3 hydrogen bond acceptors (HBA): triazolone carbonyl oxygen, triazolone N2 nitrogen, and pyrazole N2 nitrogen [1]. Its simpler analog, 1,3-dimethyl-5-pyrazolone (CAS 2749-59-9), has only 2 HBA (carbonyl oxygen and pyrazolone N2 nitrogen). The additional HBA in the target compound, contributed by the pyrazole ring, expands the pharmacophoric interaction space, potentially enabling more extensive hydrogen-bond networks with target proteins or metal ions.

Ligand Design Pharmacophore Modeling Molecular Recognition

Molecular Weight and Heavy Atom Count: Similarity to In-Class Analogs but with Distinct Fragment Profile

The target compound's molecular weight (207.24 g/mol) and heavy atom count (15) are identical to the 3,4-dimethyl isomer and close to the 3-methyl analog (MW 193.21 g/mol, 14 heavy atoms) [1]. However, the arrangement of these atoms into a 1,3-dimethyltriazolone core linked to an ethylpyrazole creates a distinct fragment profile with a specific 3D shape and electrostatic surface. In fragment-based drug discovery (FBDD), such subtle differences in shape and charge distribution can lead to divergent binding modes even among isomers, making the target compound a unique lead-like fragment.

Chemical Space Analysis Fragment-Based Drug Discovery Lead-Likeness

1,3-Dimethyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one: Research & Industrial Application Scenarios


Structure-Activity Relationship (SAR) Studies in Kinase or Metalloenzyme Drug Discovery

The compound's defined hydrogen-bond donor/acceptor profile and moderate lipophilicity make it a suitable core scaffold for SAR exploration in kinase or metalloenzyme projects where optimal balance between solubility and target affinity is crucial [1]. Its 1,3-dimethyl substitution preserves an N-H donor for hinge-region interactions, a feature absent in the 3,4-dimethyl isomer .

Fragment-Based Screening Campaigns Targeting Protein-Protein Interactions

With a molecular weight of 207 Da and a compact, highly functionalized structure, this compound meets Rule-of-Three criteria for fragments. Its unique spatial arrangement of hydrogen-bond donors and acceptors offers a distinct binding surface compared to positional isomers, potentially yielding unique hit matter in fragment screens [2].

Agrochemical Lead Generation Requiring Pyrazole-Triazolone Scaffolds

The pyrazolyl-triazolone core is prevalent in fungicidal and herbicidal agents. The target compound's lower lipophilicity relative to the 3-tert-butyl analog may provide improved environmental mobility or reduced soil adsorption, which is desirable in certain agrochemical applications .

Chemical Probe Development for Epigenetic Reader Domains

Epigenetic reader domains often engage small-molecule ligands through extensive hydrogen-bond networks. The target compound's three H-bond acceptors and one donor create a hydrogen-bonding pharmacophore that could be leveraged to design selective probes for bromodomains or methyl-lysine readers [3].

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